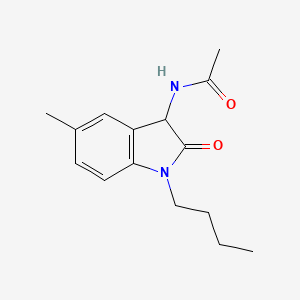
N-(1-butyl-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide
Übersicht
Beschreibung
N-(1-butyl-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a unique structure with a butyl group, a methyl group, and an acetamide moiety attached to the indole core, making it an interesting subject for chemical and pharmacological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-butyl-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Butyl and Methyl Groups: The butyl and methyl groups can be introduced through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-butyl-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
Wissenschaftliche Forschungsanwendungen
N-(1-butyl-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Studies: The compound is used in biological assays to investigate its effects on various cellular pathways and targets.
Chemical Biology: It serves as a probe to study the interactions of indole derivatives with biological macromolecules.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a precursor for other bioactive molecules.
Wirkmechanismus
The mechanism of action of N-(1-butyl-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1-butyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide: Lacks the methyl group at the 5-position.
N-(1-butyl-5-methyl-2-oxo-1H-indol-3-yl)acetamide: Similar structure but different substitution pattern.
Uniqueness
N-(1-butyl-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the butyl and methyl groups, along with the acetamide moiety, contributes to its distinct pharmacological profile .
Eigenschaften
IUPAC Name |
N-(1-butyl-5-methyl-2-oxo-3H-indol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-4-5-8-17-13-7-6-10(2)9-12(13)14(15(17)19)16-11(3)18/h6-7,9,14H,4-5,8H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIIUFCNMXLLSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)C)C(C1=O)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 5-benzyl-2-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4128977.png)
![N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-2-(2-thienylacetyl)hydrazinecarbothioamide](/img/structure/B4128982.png)
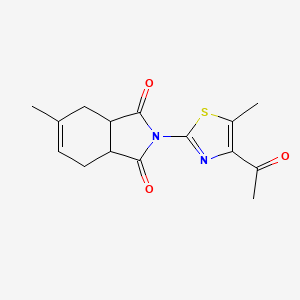
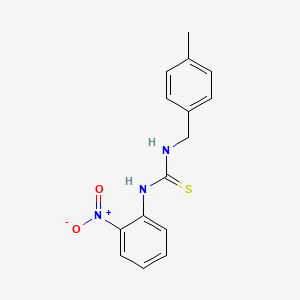
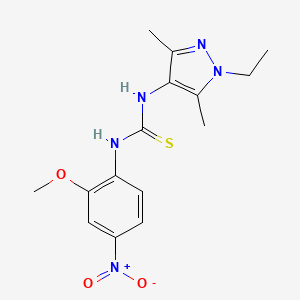

![methyl 3-({[1,4-bis(phenylsulfonyl)-2-piperazinyl]carbonyl}amino)-2-methylbenzoate](/img/structure/B4129033.png)
![3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)-N-(2-pyridinylmethyl)propanamide](/img/structure/B4129037.png)
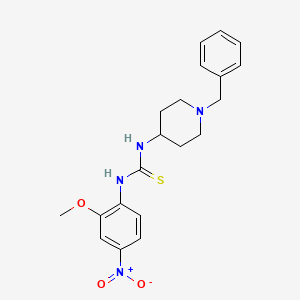
![METHYL 3-{[(3-NITROANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE](/img/structure/B4129047.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B4129059.png)
![2-(2-methoxybenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4129064.png)
![methyl 2-[({[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4129069.png)
![2-{[({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}-3-methoxyphenol](/img/structure/B4129086.png)
